3-Amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one
Overview
Description
3-Amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one is an interesting organic compound, consisting of a piperidin-2-one structure with an amino group at the 3rd position and a 2-(morpholin-4-yl)ethyl group at the 1st position. This compound’s unique structure enables diverse applications, making it a subject of interest in various scientific fields including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The preparation often starts with piperidin-2-one and involves introducing the amino and morpholin-4-yl ethyl groups.
Introduction of Amino Group: : The amino group at the 3rd position can be introduced using reagents like lithium diisopropylamide (LDA) followed by amination reactions.
Addition of Morpholin-4-yl Ethyl Group: : The morpholin-4-yl ethyl group can be attached using ethyl bromide and morpholine in the presence of a base, under reflux conditions.
Industrial Production Methods
The industrial preparation methods often optimize reaction conditions to increase yield and purity, using advanced catalysis and controlled environments.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation to form various oxo-derivatives.
Reduction: : Reduction can transform the ketone group into corresponding alcohols.
Substitution: : Substitution reactions may occur at the amino or morpholine moieties under suitable conditions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Various alkylating agents, halides under acidic or basic conditions.
Major Products Formed from These Reactions
Oxidation: : Formation of N-oxides and hydroxyl derivatives.
Reduction: : Conversion to alcohol derivatives.
Substitution: : Formation of different substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: : Used as a building block in organic synthesis to create more complex molecules.
Biology
Biological Probes: : Utilized in the design of molecular probes for biological research.
Medicine
Drug Development: : Investigated as a potential pharmacophore for the development of new therapeutic agents.
Industry
Industrial Catalysts: : Employed in the synthesis of catalysts for industrial applications.
Mechanism of Action
The compound's mechanism of action largely depends on its interactions with molecular targets such as enzymes, receptors, and ion channels. The unique structure of 3-Amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one allows it to fit into binding sites with high specificity, facilitating the modulation of various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: : Compounds like 3-Aminopiperidine have similar core structures but lack the morpholin-4-yl ethyl group.
Morpholine Derivatives: : Compounds such as 4-Morpholinoethylamine have similarities but do not possess the piperidin-2-one core.
Uniqueness
3-Amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one stands out due to its unique combination of the piperidin-2-one core, an amino group, and a morpholin-4-yl ethyl group, which collectively contribute to its distinctive chemical behavior and wide-ranging applications.
Feel free to expand on any section or dive deeper into specific areas that interest you. There's a wealth of knowledge to explore within this fascinating compound!
Properties
IUPAC Name |
3-amino-1-(2-morpholin-4-ylethyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c12-10-2-1-3-14(11(10)15)5-4-13-6-8-16-9-7-13/h10H,1-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEVBTFNAVYGEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CCN2CCOCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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